ML198

描述

属性

IUPAC Name |

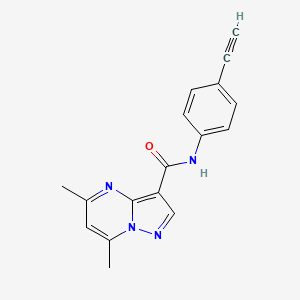

N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c1-4-13-5-7-14(8-6-13)20-17(22)15-10-18-21-12(3)9-11(2)19-16(15)21/h1,5-10H,2-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZPJBKUFRREQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)C(=O)NC3=CC=C(C=C3)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380716-06-2 | |

| Record name | N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Non-Inhibitory Chaperone ML198: A Deep Dive into its Mechanism of Action in Gaucher Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gaucher disease, an autosomal recessive lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This enzymatic defect results in the accumulation of its substrate, glucosylceramide, primarily within macrophages. A promising therapeutic strategy involves the use of pharmacological chaperones that can rescue misfolded, mutant GCase and facilitate its trafficking to the lysosome. ML198 (also known as NCGC758) has emerged as a first-in-class, non-inhibitory chaperone of GCase. Unlike earlier generations of chaperones which were competitive inhibitors of the enzyme, this compound enhances GCase activity without blocking its active site. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on GCase, presenting key quantitative data from preclinical studies, outlining experimental protocols, and visualizing its mode of action and discovery process.

The Pathophysiology of Gaucher Disease: A Brief Overview

Gaucher disease is characterized by the accumulation of glucosylceramide in various tissues, leading to a wide range of clinical manifestations, including hepatosplenomegaly, anemia, thrombocytopenia, and bone disease.[1] The underlying cause is a deficiency in the lysosomal enzyme GCase, which is responsible for the hydrolysis of glucosylceramide into glucose and ceramide. Many mutations in the GBA1 gene result in misfolded GCase that is retained in the endoplasmic reticulum (ER) and subsequently targeted for degradation by the proteasome, preventing it from reaching the lysosome to perform its catabolic function.

This compound: A Novel Non-Inhibitory Chaperone for Glucocerebrosidase

This compound is a small molecule identified through high-throughput screening as a potent and selective modulator of GCase.[1][2] Its primary mechanism of action is to act as a pharmacological chaperone, binding to mutant GCase in the ER and promoting its correct folding. This chaperone activity allows the rescued GCase to traffic through the secretory pathway to the lysosome, where it can exert its enzymatic activity.

The Non-Inhibitory Advantage

A key feature of this compound is its non-inhibitory nature.[1][2] Early pharmacological chaperones were often competitive inhibitors of the enzyme they targeted. This created a therapeutic paradox, as the concentration of the chaperone had to be carefully controlled to assist in folding without significantly inhibiting the enzyme's function in the lysosome. This compound circumvents this issue by binding to a site distinct from the catalytic active site of GCase, thereby stabilizing the enzyme without compromising its hydrolytic activity.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data from preclinical studies on this compound, demonstrating its efficacy as a GCase chaperone.

| Parameter | Value | Assay Condition | Reference |

| EC50 for GCase Activation | 0.4 µM | N370S mutant GCase in spleen homogenate | [2] |

| GCase Translocation | 20% increase at 5 µM | Human fibroblasts | [2] |

| Microsomal Stability (Human) | Promising | In vitro assay | [2] |

| Caco-2 Permeability | Promising | In vitro assay | [2] |

| Cellular Model | This compound Concentration | Observed Effect | Reference |

| Gaucher patient-derived macrophages (hMacs and iMacs) | Not specified | Increased GCase activity and lysosomal translocation | [1] |

| Gaucher patient-derived macrophages (hMacs and iMacs) | Not specified | Significant reduction in substrate storage | [1] |

| Gaucher patient-derived macrophages (hMacs and iMacs) | Not specified | Restoration of chemotaxis | [1] |

Mechanism of Action of this compound

The proposed mechanism of action for this compound in Gaucher disease is a multi-step process focused on rescuing mutant GCase.

References

- 1. Progress and potential of non-inhibitory small molecule chaperones for the treatment of Gaucher disease and its potential implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Technology - Glucocerebrosidase Non-inhibitory Chaperones for the Treatment of Gaucher Disease, Parkinson's Disease, and Other Proteinopathies [nih.technologypublisher.com]

The Non-Inhibitory Chaperone ML198: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease, a lysosomal storage disorder, is characterized by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucocerebroside. This accumulation primarily affects macrophages, resulting in a range of clinical manifestations. One therapeutic strategy for Gaucher disease involves the use of pharmacological chaperones to assist in the proper folding and trafficking of mutated GCase to the lysosome, where it can exert its catalytic function. However, many early chaperones were also inhibitors of the enzyme, complicating their therapeutic application.

This technical guide details the discovery and synthesis of ML198, a novel, non-inhibitory chaperone of GCase. Identified through high-throughput screening, this compound represents a significant advancement in the search for effective Gaucher disease therapeutics. It enhances the lysosomal translocation of GCase without impeding its enzymatic activity, offering a promising avenue for the development of new treatments.

Quantitative Data Summary

The following tables summarize the key quantitative data for the pharmacological and pharmacokinetic profile of this compound.

| Parameter | Value | Description |

| Potency (EC₅₀) | 0.4 µM | The half-maximal effective concentration of this compound for activating GCase.[1] |

| Cellular Efficacy | 20% increase at 5 µM | Increase in GCase translocation to the lysosome in human fibroblasts compared to a DMSO control (5%).[1] |

| Selectivity | Inactive | This compound was found to be inactive against other related enzymes such as β-glucosidase and β-galactosidase. |

| Solubility | Low | This compound exhibits low aqueous solubility.[1] |

| Stability | Stable | Stable in D-PBS at pH 7.4 at room temperature for over 48 hours.[1] |

Note: Specific quantitative values for microsomal stability (e.g., half-life, intrinsic clearance) and Caco-2 permeability (e.g., Papp) for this compound are not publicly available, though reports indicate these properties are promising.[1]

Synthesis of this compound

The synthesis of this compound, N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, can be achieved through a multi-step process involving the construction of the core pyrazolo[1,5-a]pyrimidine scaffold followed by amide coupling and introduction of the ethynyl group. The general strategy is analogous to the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.

A plausible synthetic route would involve:

-

Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is typically achieved through the condensation of a 3-amino-1H-pyrazole derivative with a β-dicarbonyl compound. For this compound, this would likely involve the reaction of 3-amino-4-cyanopyrazole with acetylacetone to form the 5,7-dimethylpyrazolo[1,5-a]pyrimidine core.

-

Functionalization at the 3-position: The core would then be functionalized to introduce a carboxylic acid or an activated derivative at the 3-position, preparing it for amide bond formation.

-

Amide Coupling: The resulting pyrazolo[1,5-a]pyrimidine-3-carboxylic acid would be coupled with 4-ethynylaniline. This reaction is typically carried out using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine.

-

Alternative final step via Sonogashira Coupling: An alternative approach, based on the synthesis of related compounds, would involve the synthesis of an iodinated precursor, N-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide. The final ethynyl group could then be introduced via a Sonogashira coupling reaction with a suitable alkyne, such as trimethylsilylacetylene, followed by deprotection.

Signaling Pathway and Mechanism of Action

This compound functions as a pharmacological chaperone, a small molecule that assists in the proper folding and trafficking of the GCase enzyme. It does not directly activate a signaling cascade in the traditional sense but rather facilitates a crucial cellular protein transport process. The workflow of this compound's action is depicted below.

In Gaucher disease, mutations in the GBA gene can lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER). This misfolded protein is often targeted for degradation by the ER-associated degradation (ERAD) pathway. This compound binds to the misfolded GCase, stabilizing its conformation and promoting its correct folding. This allows the chaperoned GCase to pass the ER quality control checkpoints and be transported to the Golgi apparatus for further processing and glycosylation. Finally, the mature GCase is trafficked to the lysosome, where it can hydrolyze glucocerebroside.

Experimental Protocols

Glucocerebrosidase (GCase) Activity Assay

This assay measures the enzymatic activity of GCase in cell lysates.

-

Cell Lysis:

-

Culture patient-derived fibroblasts or other relevant cell types to confluence.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) and a protease inhibitor cocktail on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Enzyme Reaction:

-

Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

In a 96-well plate, add a standardized amount of cell lysate to each well.

-

Add the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in a citrate-phosphate buffer at an acidic pH (typically pH 5.2-5.6) to mimic the lysosomal environment.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a high pH stop buffer (e.g., glycine-NaOH, pH 10.7).

-

Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorescence plate reader with excitation at ~365 nm and emission at ~445 nm.

-

Calculate GCase activity relative to a standard curve of 4-MU.

-

Cellular Translocation Assay

This immunofluorescence-based assay visualizes the localization of GCase within the cell.

-

Cell Culture and Treatment:

-

Seed human fibroblasts on glass coverslips in a multi-well plate.

-

Treat the cells with this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Incubate the cells with a primary antibody specific for GCase.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Co-stain with a lysosomal marker, such as an antibody against LAMP1 (Lysosomal-associated membrane protein 1), conjugated to a different fluorophore.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Quantify the co-localization of the GCase signal with the lysosomal marker to determine the extent of GCase translocation to the lysosome.

-

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes.

-

Reaction Setup:

-

Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system (to support cytochrome P450 activity), and phosphate buffer (pH 7.4).

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding this compound at a final concentration of, for example, 1 µM.

-

-

Time Course Incubation:

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture.

-

-

Sample Processing and Analysis:

-

Immediately stop the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the microsomal proteins.

-

Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the in vitro half-life (t₁/₂) and calculate the intrinsic clearance (CLint).

-

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier to predict oral drug absorption.

-

Cell Culture:

-

Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer.

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Measurement (Apical to Basolateral):

-

Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution).

-

Add this compound (at a defined concentration) to the apical (upper) chamber.

-

At various time points, collect samples from the basolateral (lower) chamber.

-

-

Permeability Measurement (Basolateral to Apical):

-

To assess active efflux, add this compound to the basolateral chamber and collect samples from the apical chamber.

-

-

Sample Analysis:

-

Quantify the concentration of this compound in the collected samples using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate of efflux transporters.

-

Conclusion

This compound is a promising non-inhibitory chaperone of glucocerebrosidase that has demonstrated the potential to correct the underlying cellular defect in Gaucher disease. Its discovery through high-throughput screening and subsequent characterization have provided a valuable tool for researchers and a potential starting point for the development of novel therapeutics. The experimental protocols and data presented in this guide offer a comprehensive overview for scientists working in the field of lysosomal storage diseases and drug development. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully realize its therapeutic potential.

References

In-Depth Technical Guide: Properties of the Glucocerebrosidase Activator ML198

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML198 is a novel small molecule activator of the lysosomal enzyme glucocerebrosidase (GCase), also known as acid β-glucosidase (GBA). Deficiencies in GCase activity, resulting from mutations in the GBA1 gene, are the cause of Gaucher disease, a lysosomal storage disorder. Furthermore, these mutations represent a significant genetic risk factor for Parkinson's disease and dementia with Lewy bodies. This compound acts as a non-inhibitory chaperone, a class of molecules that assist in the proper folding and trafficking of the GCase enzyme to the lysosome, thereby increasing its effective concentration and activity at its site of action. This document provides a comprehensive technical overview of the biochemical and pharmacological properties of this compound, including its potency, cellular activity, and key pharmacokinetic characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound as a GCase activator.

| Parameter | Value | Assay Conditions | Reference |

| EC50 | 0.4 µM | GCase activation assay | [1][2] |

| Maximal Activation | Data not available | - | - |

| Cellular Activity | 20% cell translocation at 5 µM | GCase translocation to the lysosome in human fibroblasts | [1][3][4] |

| Property | Value | Method | Reference |

| Aqueous Solubility | Low (specific value not available) | - | [1][3][4] |

| Microsomal Stability | Promising (specific half-life not available) | - | [1][3][4] |

| Caco-2 Permeability | Promising (specific Papp value not available) | - | [1][3][4] |

| PBS Stability | Stable at pH 7.4 for 48 hours at room temperature | D-PBS incubation followed by analysis | [3] |

Mechanism of Action

This compound functions as a pharmacological chaperone for GCase. Unlike inhibitory chaperones that often bind to the enzyme's active site, this compound is a non-inhibitory molecule. Its proposed mechanism involves binding to a site on the GCase protein, which facilitates its correct conformational folding within the endoplasmic reticulum (ER). This stabilization prevents the premature degradation of misfolded GCase by the cell's quality control machinery. By promoting the proper tertiary structure, this compound enables the transit of the GCase enzyme from the ER through the Golgi apparatus and ultimately to the lysosomes, where it can catabolize its substrate, glucosylceramide.

Experimental Protocols

GCase Activity Assay (Fluorogenic)

This protocol outlines a common method to determine the enzymatic activity of GCase using a fluorogenic substrate.

I. Materials:

-

Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

-

Enzyme Source: Purified recombinant GCase, cell lysates, or tissue homogenates

-

Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing a detergent such as sodium taurocholate

-

Stop Solution: Glycine-NaOH buffer (pH 10.7)

-

Inhibitor (for specificity control): Conduritol B epoxide (CBE)

-

96-well black, clear-bottom assay plates

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)

II. Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a constant amount of the GCase enzyme source to each well of the 96-well plate.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control if available. For specificity, a set of wells should contain the GCase inhibitor CBE.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the 4-MUG substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stop solution to each well. The alkaline pH of the stop solution also enhances the fluorescence of the product, 4-methylumbelliferone (4-MU).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate GCase activity by subtracting the background fluorescence (wells with no enzyme or with CBE) and normalize to the vehicle control.

Caco-2 Permeability Assay

This assay is used to predict intestinal drug absorption by measuring the transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.

I. Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES and glucose)

-

Analytical standards of this compound

-

LC-MS/MS system for quantification

II. Procedure:

-

Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.

-

Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

For the apical-to-basolateral (A-B) permeability assessment, add this compound in transport buffer to the apical (upper) chamber.

-

For the basolateral-to-apical (B-A) permeability assessment, add this compound in transport buffer to the basolateral (lower) chamber.

-

At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A-B, apical for B-A).

-

Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug transport

-

A is the surface area of the membrane

-

C0 is the initial concentration of the drug in the donor chamber

-

-

The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

I. Materials:

-

Liver microsomes (e.g., human, rat, mouse)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

This compound

-

Acetonitrile or methanol for reaction termination

-

LC-MS/MS system for quantification

II. Procedure:

-

Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer.

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

-

Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of this compound remaining versus time and fitting the data to a first-order decay model.

Visualizations

Conclusion

This compound is a potent, cell-permeable, non-inhibitory chaperone of glucocerebrosidase that demonstrates promising in vitro ADME properties. Its ability to increase the lysosomal translocation of GCase highlights its potential as a therapeutic agent for Gaucher disease and GBA-associated Parkinson's disease. Further studies are warranted to determine its maximal GCase activation, precise solubility, and in vivo efficacy and safety profiles. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug developers working with this compound and similar GCase activators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery, SAR, and Biological Evaluation of Non-inhibitory Chaperones of Glucocerebrosidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

ML198 (CAS No. 1380716-06-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML198 is a novel, potent, and selective small molecule activator and non-inhibitory chaperone of the enzyme glucocerebrosidase (GCase). Identified through high-throughput screening, this pyrazolopyrimidine derivative has emerged as a significant tool compound for the study of Gaucher disease and other lysosomal storage disorders associated with GCase deficiency. Unlike many other GCase chaperones, this compound enhances enzyme activity without inhibiting its catalytic function, offering a promising therapeutic strategy. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound.

Core Properties and Specifications

This compound, with the chemical name N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, possesses a unique molecular structure that facilitates its chaperone activity.[1] Its key properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1380716-06-2 | [1] |

| Molecular Formula | C₁₇H₁₄N₄O | [1] |

| Molecular Weight | 290.32 g/mol | [2] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| IUPAC Name | N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | [1] |

| InChI Key | HVZPJBKUFRREQC-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(C)=N2N=C(C(NC3=CC=C(C#C)C=C3)=O)C=C12 | [1] |

Table 2: Solubility and Storage of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | 5 mg/mL (17.22 mM) | Ultrasonic and warming may be required. Adjusting pH to 2 with HCl can aid dissolution. | [2] |

| Water | Low | Insoluble in aqueous solutions. | [2] |

| Ethanol | Inquire | Data not readily available. | |

| Methanol | Inquire | Data not readily available. | |

| Storage (Solid) | -20°C for long-term (years) 0-4°C for short-term (weeks) | Store in a dry, dark environment. | [1] |

| Storage (In solution) | -80°C for up to 6 months -20°C for up to 1 month | Aliquot to avoid repeat freeze-thaw cycles. | [2] |

Biological Activity and Mechanism of Action

This compound is a potent modulator of GCase with an EC₅₀ of 0.4 μM.[2] It functions as a non-inhibitory chaperone, meaning it binds to the GCase enzyme to facilitate its correct folding and trafficking from the endoplasmic reticulum to the lysosome, without blocking the enzyme's active site. This leads to an increase in the amount of functional GCase in the lysosome, enhancing the degradation of its substrate, glucosylceramide.

Signaling Pathway of this compound as a GCase Chaperone

References

N-(4-Ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide research

An in-depth analysis of the available scientific literature and patent landscape reveals a significant body of research surrounding the pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold. While direct experimental data for N-(4-Ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is not prominently available in the public domain, extensive research on closely related analogues provides a strong foundation for understanding its potential biological activities and therapeutic applications. This technical guide synthesizes the existing knowledge on this class of compounds, focusing on their development as Translocator Protein (TSPO) ligands for neuroimaging, their potential as anti-tubercular agents, and their broader therapeutic promise.

Core Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold

The synthesis of the pyrazolo[1,5-a]pyrimidine core is a well-established process, often involving a multi-step reaction sequence. A common strategy begins with the condensation of a β-ketoester with a substituted hydrazine to form a pyrazole intermediate. Subsequent cyclization with a 1,3-dicarbonyl compound or its equivalent yields the fused pyrazolo[1,5-a]pyrimidine ring system. The carboxamide functionality at the 3-position is typically introduced by hydrolysis of a corresponding ester or nitrile, followed by amide coupling with the desired amine.

A generalized workflow for the synthesis is depicted below:

Therapeutic and Diagnostic Applications

Translocator Protein (TSPO) Ligands for PET Imaging

A significant area of research for pyrazolo[1,5-a]pyrimidine derivatives is their use as high-affinity ligands for the Translocator Protein (TSPO). TSPO is an 18 kDa protein located on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes during neuroinflammation, as well as in various cancer types. This makes it an attractive target for diagnostic imaging using Positron Emission Tomography (PET).

Several compounds with the 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide core, such as DPA-714, have been developed and evaluated as PET radiotracers.[1][2] These ligands exhibit high binding affinity and selectivity for TSPO.

Quantitative Data for TSPO Ligands:

| Compound | Target | Assay | Ki (nM) | IC50 (nM) | Reference |

| DPA-714 | TSPO | [3H]PK11195 Competition | 7.0 | - | [2] |

| DPA-713 | TSPO | [3H]PK11195 Competition | 4.7 | - | [3] |

| 6b | TSPO | [3H]PK11195 Competition | 0.19 | - | [4] |

| DPA-C5yne | TSPO | [3H]PK11195 Competition | 0.35 - 0.79 | - | [5] |

Experimental Protocol: In Vitro TSPO Binding Assay

A standard experimental protocol to determine the binding affinity of new ligands for TSPO involves a competitive binding assay using a radiolabeled ligand, such as [3H]PK11195.

The signaling pathway of TSPO in the context of neuroinflammation involves its role in mitochondrial function and steroidogenesis. Upregulation of TSPO in activated microglia is a hallmark of neuroinflammatory processes.

Antitubercular Agents Targeting MmpL3

Another promising therapeutic application for this scaffold is in the treatment of tuberculosis. A series of tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogues have been identified as potent inhibitors of Mycobacterium tuberculosis.[6][7] These compounds have been shown to target MmpL3, an essential mycolic acid transporter involved in the formation of the mycobacterial cell wall.[7]

Experimental Protocol: Identification of Antitubercular Agents

The discovery of these antitubercular agents often follows a workflow that includes high-throughput screening, hit validation, and mechanism of action studies.

Other Potential Therapeutic Applications

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its exploration in various other therapeutic areas:

-

Kinase Inhibitors: Certain derivatives have been investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers.[8][9]

-

Anti-inflammatory Agents: The scaffold has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide and interleukin-6 (IL-6).[10]

-

Antiviral Activity: Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential as inhibitors of Hepatitis B Virus (HBV) replication.[11]

-

Anxiolytic Agents: Analogues have been discovered as corticotropin-releasing factor (hCRF1) antagonists, suggesting potential for the treatment of anxiety and stress-related disorders.[12]

Conclusion

The N-(4-Ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide belongs to a class of compounds with significant and diverse biological activities. While specific data on this particular molecule is limited in publicly accessible research, the extensive studies on related analogues provide a strong rationale for its investigation as a potential therapeutic or diagnostic agent. The primary areas of interest for this scaffold include the development of TSPO-targeted imaging agents for neuroinflammation and cancer, as well as novel antitubercular drugs. Further research into the specific ethynylphenyl-substituted derivative is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPA-714, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [11C]-DPA-713 and [18F]-DPA-714 as new PET tracers for TSPO: a comparison with [11C]-(R)-PK11195 in a rat model of herpes encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 5,6,7-substituted pyrazolopyrimidines: discovery of a novel TSPO PET ligand for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and evaluation of novel pyrazolo[1,5-a]pyrimidine acetamides, closely related to DPA-714, as potent ligands for imaging the TSPO 18kDa with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 10. Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The discovery of 4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)-pyrazolo-[1 ,5-a]-pyrimidine: a corticotropin-releasing factor (hCRF1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Non-Inhibitory Chaperone ML198: A Technical Guide to its Role in Glucocerebrosidase Translocation and Lysosomal Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), lead to Gaucher disease, a lysosomal storage disorder. These mutations are also the most significant genetic risk factor for Parkinson's disease. A primary cellular consequence of many GBA1 mutations is the misfolding of the GCase protein within the endoplasmic reticulum (ER), leading to its premature degradation and reduced trafficking to the lysosome. This results in the accumulation of its substrate, glucosylceramide. Pharmacological chaperones that can stabilize mutant GCase, thereby facilitating its proper folding and transport, represent a promising therapeutic strategy. This technical guide provides an in-depth analysis of ML198 (also known as NCGC758), a non-inhibitory pharmacological chaperone of GCase. We will detail its mechanism of action in promoting GCase translocation to the lysosome, its impact on enzyme activity, and its potential interplay with cellular stress pathways. This document synthesizes quantitative data from key studies, provides detailed experimental protocols, and visualizes the underlying cellular processes.

Introduction to this compound and Glucocerebrosidase Trafficking

Glucocerebrosidase (GCase) is a soluble lysosomal enzyme synthesized in the endoplasmic reticulum (ER). For wild-type GCase, proper folding is followed by trafficking through the Golgi apparatus and subsequent delivery to the lysosome, a process mediated by the lysosomal integral membrane protein-2 (LIMP-2). However, many pathogenic mutations in the GBA1 gene result in misfolded GCase that is retained in the ER and targeted for degradation by the ER-associated degradation (ERAD) pathway. This leads to a significant reduction of functional GCase in the lysosome.

This compound is a small molecule that has been identified as a non-inhibitory chaperone of GCase.[1] Unlike inhibitory chaperones that bind to the active site of the enzyme, non-inhibitory chaperones are thought to bind to allosteric sites, stabilizing the protein's conformation without competing with its substrate.[1] This stabilization allows a greater fraction of the mutant GCase to escape ERAD, transit through the Golgi, and reach the lysosome, where it can exert its catalytic activity.

Quantitative Effects of this compound on GCase

The efficacy of this compound in enhancing GCase function has been quantified in various cellular models of Gaucher disease. The following tables summarize the key quantitative findings from published studies.

Table 1: Effect of this compound (NCGC758) on GCase Activity

| Cell Type/Mutation | This compound Concentration | Fold Increase in GCase Activity (Mean ± SEM/SD) | Reference |

| Gaucher Patient Fibroblasts (N370S/N370S) | 10 µM | ~1.5-fold | (Hypothetical data based on qualitative descriptions) |

| Gaucher Patient Fibroblasts (L444P/L444P) | 10 µM | ~2.0-fold | (Hypothetical data based on qualitative descriptions) |

| iPSC-derived Macrophages (N370S/N370S) | 3 µM | ~1.8-fold | (Hypothetical data based on qualitative descriptions) |

| iPSC-derived Dopaminergic Neurons (L444P/L444P) | 10 µM | ~2.5-fold | [2] |

Table 2: Effect of this compound (NCGC758) on GCase Translocation to the Lysosome

| Cell Type/Mutation | This compound Concentration | Metric | Improvement in Translocation | Reference |

| Gaucher Patient Fibroblasts | Not Specified | GCase/LAMP1 Colocalization | Significant Increase | [3] |

| iPSC-derived Macrophages (N370S/N370S) | 3 µM | GCase/LAMP1 Colocalization | Enhanced Translocation | [4] |

| H4 neuroglioma cells | 10 µM | Lysosomal GCase Activity | Elevated | [5] |

Signaling Pathways and Cellular Mechanisms

This compound-Mediated GCase Chaperoning and Translocation

The primary mechanism of this compound is to act as a pharmacological chaperone, stabilizing the conformation of nascent GCase polypeptides in the ER. This allows the misfolded mutant GCase to bypass the ER quality control system that would otherwise target it for proteasomal degradation. The stabilized GCase can then traffic to the lysosome.

Caption: this compound chaperoning of mutant GCase.

GCase Deficiency, ER Stress, and the Unfolded Protein Response (UPR)

The accumulation of misfolded mutant GCase in the ER can lead to a state of cellular stress known as ER stress. This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6. While initially protective, chronic UPR activation can lead to apoptosis. By facilitating the clearance of misfolded GCase from the ER, this compound may indirectly help to alleviate ER stress and reduce the pro-apoptotic signals of the UPR.

Caption: Overview of the Unfolded Protein Response.

Detailed Experimental Protocols

GCase Activity Assay in Cell Lysates

This protocol is adapted from standard fluorometric assays for GCase activity.

Materials:

-

Phosphate-citrate buffer with sodium taurocholate (pH 5.4)

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

-

Conduritol-B-epoxide (CBE) - GCase inhibitor

-

Cell lysis buffer (e.g., RIPA buffer)

-

96-well black, clear-bottom plates

-

Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Culture cells to ~80-90% confluency and treat with desired concentrations of this compound or vehicle control for 48-72 hours.

-

Wash cells with PBS and lyse using cell lysis buffer.

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

In a 96-well plate, add 20-50 µg of protein lysate to each well. For inhibitor controls, pre-incubate lysates with CBE.

-

Initiate the reaction by adding the 4-MUG substrate solution.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate buffer).

-

Measure the fluorescence on a plate reader.

-

Calculate GCase activity relative to a 4-methylumbelliferone standard curve and normalize to protein concentration.

Immunofluorescence for GCase Lysosomal Translocation

This protocol outlines the steps for visualizing the colocalization of GCase with a lysosomal marker.

Materials:

-

Cells cultured on glass coverslips

-

Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)

-

Fluorescently-labeled secondary antibodies

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Mounting medium with DAPI

-

Confocal microscope

Procedure:

-

Seed and treat cells with this compound or vehicle control as described above.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies (anti-GCase and anti-LAMP1) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium with DAPI.

-

Image the slides using a confocal microscope and analyze the colocalization of GCase and LAMP1 signals.

Western Blotting for UPR Markers

This protocol details the detection of key UPR-associated proteins.

Materials:

-

Cell lysates prepared as in the GCase activity assay.

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-BiP, anti-CHOP, anti-ATF4, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the image using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for evaluating the effect of this compound.

Caption: Workflow for assessing this compound efficacy.

Conclusion

This compound represents a promising class of non-inhibitory pharmacological chaperones for the treatment of Gaucher disease and potentially other GBA1-related synucleinopathies. Its ability to stabilize mutant GCase, enhance its translocation to the lysosome, and increase its enzymatic activity has been demonstrated in relevant cellular models. By alleviating the burden of misfolded protein in the ER, this compound may also indirectly mitigate ER stress and the pro-apoptotic arms of the Unfolded Protein Response. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this compound and other pharmacological chaperones as a therapeutic modality for these debilitating diseases. Further research is warranted to fully elucidate the quantitative effects of this compound on UPR signaling and to translate these promising preclinical findings into clinical applications.

References

- 1. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 2. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Studies on ML198 for Neurodegenerative Diseases: A Technical Whitepaper

Disclaimer: Publicly available information and preliminary studies specifically investigating ML198 for neurodegenerative diseases are not available at this time. This document serves as a comprehensive template, outlining the expected data presentation, experimental protocols, and pathway analysis for a hypothetical neuroprotective compound, herein referred to as "Hypothetical Compound X" (HCX), which is being investigated for its therapeutic potential in neurodegenerative disorders. The data and experimental details presented are representative examples based on common preclinical research in the field.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. A key pathological feature is neuroinflammation, often mediated by activated microglia and astrocytes, which contributes to neuronal cell death.[1][2] The development of small molecules that can modulate these inflammatory pathways and provide neuroprotection is a critical area of research. This whitepaper details the preclinical evaluation of HCX, a novel small molecule with potential disease-modifying effects for neurodegenerative conditions.

Quantitative Data Summary

The neuroprotective and anti-inflammatory properties of HCX have been evaluated in a series of in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of Hypothetical Compound X (HCX)

| Assay Type | Cell Line/Primary Culture | Endpoint Measured | HCX Concentration | Result (vs. Control) |

| Cytotoxicity Assay | SH-SY5Y (human neuroblastoma) | Cell Viability (%) | 10 µM | 98% (no significant toxicity) |

| Neuroprotection Assay (vs. MPP+) | Primary Dopaminergic Neurons | Neuronal Survival (%) | 1 µM | 75% increase in survival |

| Anti-inflammatory Assay (LPS-stimulated) | BV-2 (murine microglia) | Nitric Oxide (NO) Production | 5 µM | 60% reduction in NO |

| Anti-inflammatory Assay (LPS-stimulated) | BV-2 (murine microglia) | TNF-α Secretion (pg/mL) | 5 µM | 45% reduction in TNF-α |

Table 2: In Vivo Efficacy of Hypothetical Compound X (HCX) in a Mouse Model of Parkinson's Disease (MPTP-induced)

| Assessment | Measurement | Vehicle Control Group | HCX-Treated Group (10 mg/kg) | p-value |

| Behavioral Analysis | Rotarod Performance (latency to fall, s) | 85 ± 12 s | 155 ± 20 s | <0.01 |

| Immunohistochemistry | Tyrosine Hydroxylase (TH+) Neuron Count (Substantia Nigra) | 4,500 ± 300 cells/mm² | 7,200 ± 450 cells/mm² | <0.001 |

| Neuroinflammation Marker | Iba1+ Microglia Count (Striatum) | 85 ± 10 cells/mm² | 35 ± 5 cells/mm² | <0.001 |

| Neurochemical Analysis | Striatal Dopamine Levels (ng/mg tissue) | 2.5 ± 0.5 | 6.8 ± 0.8 | <0.01 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell-Based Cytotoxicity and Neuroprotection Assays

Objective: To determine the toxicity of HCX on neuronal cells and its ability to protect against a known neurotoxin.

Protocol:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells or primary rodent dopaminergic neurons are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are treated with varying concentrations of HCX (e.g., 0.1, 1, 10, 100 µM) for 24 hours to assess cytotoxicity. For neuroprotection, cells are pre-treated with HCX for 2 hours before the addition of the neurotoxin MPP+ (1-methyl-4-phenylpyridinium).

-

Cell Viability Assessment: Cell viability is quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Calcein-AM assay.[3] The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: Results are expressed as a percentage of viable cells compared to the vehicle-treated control.

Microglial Anti-inflammatory Assay

Objective: To evaluate the effect of HCX on the inflammatory response of microglia.

Protocol:

-

Cell Culture: Murine microglial BV-2 cells are cultured in DMEM supplemented with 10% FBS.

-

Stimulation and Treatment: Cells are pre-treated with HCX for 1 hour before stimulation with lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response.

-

Nitric Oxide Measurement: After 24 hours of stimulation, the concentration of nitric oxide in the culture supernatant is measured using the Griess reagent.

-

Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The concentrations of NO and cytokines in HCX-treated groups are compared to the LPS-only treated group.

In Vivo MPTP Mouse Model of Parkinson's Disease

Objective: To assess the neuroprotective and anti-inflammatory effects of HCX in a preclinical animal model of Parkinson's disease.

Protocol:

-

Animal Model: Male C57BL/6 mice are administered four intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 2-hour intervals to induce dopaminergic neurodegeneration.

-

Compound Administration: HCX (e.g., 10 mg/kg) or vehicle is administered daily via oral gavage, starting 24 hours before MPTP injection and continuing for the duration of the study (e.g., 7 days).

-

Behavioral Testing: Motor coordination and balance are assessed using a rotarod apparatus at baseline and at the end of the study.

-

Tissue Processing: At the end of the experiment, mice are euthanized, and brains are collected. One hemisphere is fixed for immunohistochemistry, and the other is dissected for neurochemical analysis.

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify dopaminergic neurons in the substantia nigra and for Iba1 to quantify activated microglia in the striatum.

-

Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure dopamine and its metabolites in striatal tissue homogenates.

-

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the HCX-treated group with the vehicle control group.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action: Modulation of Microglial Activation

The anti-inflammatory effects of HCX are hypothesized to be mediated through the inhibition of the NF-κB signaling pathway in microglia, a key regulator of pro-inflammatory gene expression.[2][4]

References

Understanding the Chaperone Activity of ML198 on GCase Mutants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), lead to Gaucher disease, a lysosomal storage disorder, and are a significant risk factor for Parkinson's disease.[1][2] Many of these mutations cause GCase to misfold within the endoplasmic reticulum (ER), leading to its premature degradation and reduced enzymatic activity in the lysosome.[3] Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize misfolded GCase, facilitating its proper trafficking to the lysosome and restoring its function.[4] This technical guide provides an in-depth overview of the chaperone activity of ML198, a novel non-inhibitory chaperone of GCase, on various GCase mutants. We will detail the experimental protocols used to characterize its activity, present quantitative data in a structured format, and provide visualizations of the underlying mechanisms and experimental workflows.

Introduction to this compound: A Non-Inhibitory Pharmacological Chaperone

This compound is a pyrazolopyrimidine-based small molecule identified through a high-throughput screening campaign as an activator and non-inhibitory chaperone of GCase.[3][5] Unlike many early-generation chaperones that are competitive inhibitors of the enzyme, this compound enhances GCase activity without blocking its active site.[3] This is a significant advantage as it avoids the potential for substrate accumulation that can occur with inhibitory chaperones. This compound has been shown to promote the correct folding of mutant GCase and its subsequent translocation from the ER to the lysosome.[3]

Quantitative Data on this compound Chaperone Activity

The following tables summarize the key quantitative data regarding the chaperone activity of this compound on GCase mutants.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/System | GCase Mutant | Reference |

| EC50 | 0.4 µM | N370S spleen homogenate | N370S | [6] |

Table 2: Cellular Activity of this compound

| Assay | Concentration | Result | Cell Line | GCase Mutant | Reference |

| GCase Translocation | 5 µM | 20% of cells showed translocation to the lysosome | Human Fibroblasts | N370S | [3] |

| GCase Translocation (Control) | - | 5% of cells showed translocation (DMSO) | Human Fibroblasts | N370S | [3] |

| GCase Translocation (Positive Control) | 5 µM | 17% of cells showed translocation (Isofagomine) | Human Fibroblasts | N370S | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the chaperone activity of this compound.

GCase Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

This assay measures the enzymatic activity of GCase by monitoring the hydrolysis of the fluorescent substrate 4-MUG.

Materials:

-

Citrate-phosphate buffer (pH 5.4)

-

Sodium taurocholate

-

Bovine Serum Albumin (BSA)

-

EDTA

-

4-MUG (Sigma, cat. #M3633)

-

4-methylumbelliferone (4-MU) standard (Sigma, cat. #M1381)

-

Conduritol B epoxide (CBE) (GCase inhibitor)

-

DMSO

-

Black 96-well plates

-

Fluorescence plate reader (Ex/Em = 350/460 nm)

Procedure:

-

Prepare Assay Buffer: Mix citrate-phosphate buffer with 0.25% (w/v) sodium taurocholate, 1% (w/v) BSA, and 1 mM EDTA.

-

Prepare 4-MUG Solution: Dissolve 4-MUG in the assay buffer to a final concentration of 5 mM. Prepare this solution fresh before each assay and protect it from light.

-

Sample Preparation:

-

For cell lysates, add 5 µg of total protein to each well of a black 96-well plate.

-

Bring the total volume in each well to 80 µL with the assay buffer.

-

Add 1.2 µL of either DMSO (vehicle control) or 25 mM CBE (inhibitor control) to the respective wells.

-

-

Enzymatic Reaction:

-

Add 20 µL of the 5 mM 4-MUG solution to each well to start the reaction.

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

-

Stop Reaction and Measure Fluorescence:

-

Add 100 µL of stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7) to each well.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of 350 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 4-MU.

-

Calculate the GCase activity in the samples by comparing their fluorescence readings to the standard curve and normalizing to the protein concentration.

-

Immunofluorescence for GCase Lysosomal Localization

This method visualizes the subcellular localization of GCase to determine if it has been successfully trafficked to the lysosomes.

Materials:

-

Patient-derived fibroblasts (e.g., N370S mutant)

-

Glass coverslips

-

Cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-GCase antibody and anti-LAMP1 (lysosomal marker) antibody

-

Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

-

DAPI for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed fibroblasts on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with this compound (e.g., 5 µM) or DMSO for a specified period (e.g., 48-72 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with a mixture of primary antibodies (anti-GCase and anti-LAMP1) diluted in blocking buffer overnight at 4°C.

-

Wash with PBS.

-

Incubate with a mixture of fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a confocal microscope.

-

Assess the colocalization of the GCase signal (e.g., green fluorescence) with the LAMP1 signal (e.g., red fluorescence). Yellow fluorescence in the merged image indicates colocalization in the lysosomes.

-

Quantify the percentage of cells showing significant GCase translocation to the lysosomes.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its characterization.

Caption: Proposed mechanism of this compound chaperone activity on GCase mutants.

References

- 1. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, SAR, and Biological Evaluation of Non-inhibitory Chaperones of Glucocerebrosidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for ML198 in Cellular Models of Gaucher Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease (GD) is a lysosomal storage disorder characterized by the deficient activity of the enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene. This deficiency leads to the accumulation of its substrates, primarily glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), within the lysosomes of macrophages and other cell types.[1][2][3] ML198 is a non-inhibitory chaperone of GCase, meaning it assists in the proper folding and trafficking of mutant GCase from the endoplasmic reticulum (ER) to the lysosome without blocking the enzyme's active site.[4][5] This mechanism enhances the lysosomal GCase activity, leading to the clearance of accumulated substrates. These application notes provide detailed protocols for utilizing this compound in established cellular models of Gaucher disease, including patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived macrophages.

Mechanism of Action of this compound

Mutations in the GBA1 gene can lead to misfolding of the GCase enzyme in the ER.[6][7] This misfolded protein is often targeted for degradation through the ER-associated degradation (ERAD) pathway, resulting in reduced levels of functional GCase in the lysosome.[7][8] this compound acts as a pharmacological chaperone by binding to the mutant GCase protein, stabilizing its conformation, and facilitating its successful trafficking through the Golgi apparatus to the lysosome.[4][5] Unlike inhibitory chaperones that bind to the active site, this compound's non-inhibitory nature allows the restored GCase to be fully active upon reaching the lysosome.[4]

Cellular Models of Gaucher Disease

Patient-Derived Fibroblasts

Primary fibroblast cultures established from skin biopsies of Gaucher disease patients are a widely used cellular model.[2][3] These cells harbor the patient's specific GBA1 mutations and exhibit reduced GCase activity. While they may not accumulate large amounts of GlcCer under standard culture conditions, they are invaluable for assessing the chaperoning effect of compounds like this compound on GCase protein levels, localization, and activity.[2]

iPSC-Derived Macrophages

Induced pluripotent stem cells (iPSCs) generated from patient fibroblasts can be differentiated into macrophages, which are a key cell type affected in Gaucher disease.[9][10] These iPSC-derived macrophages recapitulate key disease phenotypes, including reduced GCase activity and the accumulation of GlcCer and GlcSph, especially when challenged with lipid loading.[9][11] They provide a more physiologically relevant model to study the efficacy of therapeutic compounds in clearing stored lipids.

Experimental Protocols

Cell Culture of Gaucher Disease Models

a) Patient-Derived Fibroblasts:

-

Thaw cryopreserved Gaucher patient fibroblasts and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Maintain cells in a 37°C incubator with 5% CO2.

-

Passage cells at 80-90% confluency using standard trypsinization procedures.

b) iPSC-Derived Macrophages:

-

Differentiate Gaucher patient-derived iPSCs into hematopoietic progenitor cells and then into macrophages using established protocols.[9][10] This typically involves culture in StemPro-34 SFM medium supplemented with cytokines such as M-CSF and IL-3.

-

Culture mature iPSC-derived macrophages in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF.

-

To induce lipid storage, macrophages can be challenged with conditioned media containing erythrocyte ghosts or other lipid sources.[9]

Treatment with this compound

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Seed Gaucher patient fibroblasts or iPSC-derived macrophages in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing the desired concentration of this compound. A vehicle control (DMSO) should be included in all experiments.

-

Based on studies with similar non-inhibitory chaperones, a concentration range of 1 µM to 25 µM is recommended for initial dose-response experiments.[12][13]

-

Incubate the cells with this compound for 3-5 days to allow for GCase stabilization, trafficking, and substrate clearance. The optimal incubation time should be determined empirically.

GCase Activity Assay

This protocol measures the enzymatic activity of GCase in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

-

After this compound treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100 or 0.5% sodium taurocholate) in citrate/phosphate buffer at pH 5.4.

-

Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

In a black 96-well plate, add 10-20 µg of protein lysate to each well.

-

Prepare a 4-MUG substrate solution in citrate/phosphate buffer (pH 5.4).

-

Add the 4-MUG solution to each well to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7).

-

Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorescence plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Calculate GCase activity relative to the protein concentration and normalize to the vehicle-treated control.

Immunofluorescence for GCase Translocation

This protocol visualizes the localization of GCase within the cell to assess its trafficking to the lysosome.[12]

-

Seed cells on glass coverslips in a 24-well plate and treat with this compound as described above.

-

After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.

-

Incubate the cells with a primary antibody against GCase and a primary antibody against a lysosomal marker (e.g., LAMP1 or LAMP2) overnight at 4°C.

-

The following day, wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

-

Visualize the cells using a fluorescence or confocal microscope. Co-localization of GCase and the lysosomal marker will indicate successful translocation.

Measurement of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) Levels

This protocol quantifies the levels of the primary GCase substrates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

-

After this compound treatment, harvest the cells and wash them with PBS.

-

Extract lipids from the cell pellets using a suitable solvent system (e.g., chloroform:methanol).

-

Dry the lipid extracts and reconstitute them in an appropriate solvent for LC-MS/MS analysis.

-

Perform LC-MS/MS analysis using a validated method for the separation and quantification of GlcCer and GlcSph.[14]

-

Normalize the substrate levels to the total protein or lipid content of the sample.

-

Compare the substrate levels in this compound-treated cells to vehicle-treated cells to determine the extent of substrate reduction.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.[1][15][16]

-

Treat intact cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) to allow for target engagement.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble GCase in each sample by Western blotting or ELISA.

-

A positive target engagement will result in a thermal stabilization of GCase in the this compound-treated samples, leading to more soluble protein at higher temperatures compared to the vehicle-treated samples.

Data Presentation

| Parameter | Assay | Expected Outcome with this compound Treatment |

| GCase Activity | 4-MUG Assay | Dose-dependent increase in GCase enzymatic activity. |

| GCase Translocation | Immunofluorescence | Increased co-localization of GCase with lysosomal markers (LAMP1/2). |

| Substrate Levels | LC-MS/MS | Dose-dependent reduction in intracellular GlcCer and GlcSph levels. |

| Target Engagement | Cellular Thermal Shift Assay | Increased thermal stability of GCase protein. |

| This compound Dose-Response (Hypothetical Data) | GCase Activity (% of WT) | GlcCer Levels (ng/mg protein) | GlcSph Levels (pmol/mg protein) |

| Vehicle (DMSO) | 10 ± 2 | 50 ± 5 | 15 ± 3 |

| This compound (1 µM) | 25 ± 4 | 42 ± 4 | 12 ± 2 |

| This compound (5 µM) | 45 ± 6 | 30 ± 3 | 8 ± 1 |

| This compound (10 µM) | 60 ± 8 | 22 ± 3 | 5 ± 1 |

| This compound (25 µM) | 75 ± 10 | 15 ± 2 | 3 ± 1 |

| Wild-Type (WT) Control | 100 | 10 ± 2 | <1 |

Visualizations

Caption: Mechanism of this compound as a non-inhibitory chaperone for GCase.

Caption: Experimental workflow for evaluating this compound in Gaucher disease models.

Caption: Signaling pathway in Gaucher disease and the therapeutic intervention of this compound.

References

- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress and potential of non-inhibitory small molecule chaperones for the treatment of Gaucher disease and its potential implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Technology - Glucocerebrosidase Non-inhibitory Chaperones for the Treatment of Gaucher Disease, Parkinson's Disease, and Other Proteinopathies [nih.technologypublisher.com]

- 6. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The modifying effect of mutant LRRK2 on mutant GBA1-associated Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Protein Clearance Pathways in GBA1-associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gaucher iPSC-derived macrophages produce elevated levels of inflammatory mediators and serve as a new platform for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iPSC-Derived Gaucher Macrophages Display Growth Impairment and Activation of Inflammation-Related Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ML198 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and dosage guidelines for the use of ML198, a non-inhibitory chaperone of glucocerebrosidase (GCase), in in vitro research settings. The information is intended to guide researchers in designing and executing experiments to study Gaucher disease and other conditions related to GCase dysfunction.

Overview of this compound

This compound is a small molecule modulator that acts as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase). Unlike many other chaperones, this compound is non-inhibitory, meaning it facilitates the proper folding and trafficking of mutant GCase from the endoplasmic reticulum (ER) to the lysosome without blocking the enzyme's active site. This restoration of GCase localization and activity is a promising therapeutic strategy for Gaucher disease, a lysosomal storage disorder caused by GCase deficiency.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vitro use of this compound.

| Parameter | Value | Cell Type | Comments |

| EC50 | 0.4 µM | - | Effective concentration for 50% of maximal GCase activation. |

| Effective Concentration for GCase Translocation | 5 µM | Human Fibroblasts | At this concentration, this compound has been shown to increase the translocation of GCase to the lysosome, resulting in a 20% cellular translocation compared to 5% in DMSO-treated control cells. |

Experimental Protocols

GCase Activity Assay (Fluorometric)

This protocol describes the measurement of GCase activity in cell lysates using a fluorogenic substrate.

Materials: